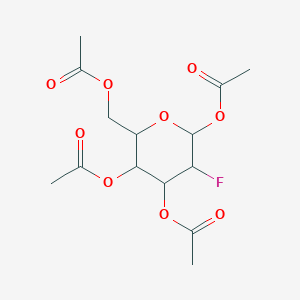

beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate

CAS No.:

Cat. No.: VC16210734

Molecular Formula: C14H19FO9

Molecular Weight: 350.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19FO9 |

|---|---|

| Molecular Weight | 350.29 g/mol |

| IUPAC Name | (3,4,6-triacetyloxy-5-fluorooxan-2-yl)methyl acetate |

| Standard InChI | InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3 |

| Standard InChI Key | KIPRSJXOVDEYLX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a β-D-glucopyranose backbone with a fluorine atom at the C2 position and acetyl groups at the 1, 3, 4, and 6 positions. This configuration stabilizes the molecule against enzymatic degradation while preserving its affinity for glucose transporters (GLUTs) . The IUPAC name, (3,4,6-triacetyloxy-5-fluorooxan-2-yl)methyl acetate, reflects this substitution pattern.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₉FO₉ | |

| Molecular Weight | 350.29 g/mol | |

| Boiling Point | 404.2 ± 45.0 °C (Predicted) | |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) | |

| InChI Key | KIPRSJXOVDEYLX-UHFFFAOYSA-N |

Spectroscopic and Stereochemical Features

The fluorine atom induces electronic perturbations detectable via ¹⁹F nuclear magnetic resonance (NMR), with chemical shifts typically observed between -120 to -140 ppm . X-ray crystallography confirms the β-anomeric configuration, critical for binding to GLUT1 receptors overexpressed in cancer cells .

Synthesis and Mechanistic Insights

Synthetic Pathways

Synthesis begins with D-glucose, which undergoes selective fluorination at C2 using diethylaminosulfur trifluoride (DAST) or similar agents. Subsequent acetylation with acetic anhydride in pyridine yields the tetraacetate derivative . Key challenges include avoiding over-fluorination and ensuring regioselective acetylation.

Reaction Optimization

Yields improve when fluorination is conducted at -20°C under anhydrous conditions, achieving >80% purity . Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) removes byproducts like 3-fluoro isomers.

Applications in Medical Imaging

Table 2: Imaging Agent Performance Comparison

Research Findings in Cellular Metabolism

GLUT Transporter Specificity

In vitro studies demonstrate that fluorinated glucose analogs preferentially bind GLUT1, a transporter overexpressed in breast and lung cancers . Competitive inhibition assays show 50% reduced uptake in GLUT1-knockout cells, confirming specificity .

Metabolic Trapping Mechanism

Unlike glucose, the C2-fluoro substitution prevents phosphorylation by hexokinase, causing intracellular accumulation. This “metabolic trapping” underlies FDG’s utility in quantifying tumor glycolytic activity .

Comparative Analysis with Related Compounds

1-Thio-β-D-Glucose Tetraacetate (Tc-TG)

Tc-TG, a sulfur analog, exhibits higher affinity for bacterial infections but lower tumor specificity than FDG . This dichotomy highlights the impact of heteroatom substitution on biodistribution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume